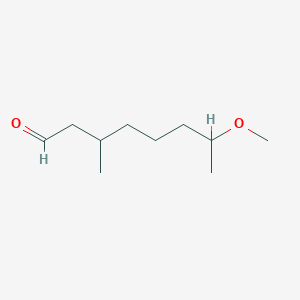

7-Methoxy-3-methyloctanal

Description

Significance of Methyl-Branched Alkanals and Alkyl Ethers in Organic Chemistry

Methyl-branched alkanals are a noteworthy subclass of organic compounds. In nature, they are frequently encountered as components of insect pheromones, playing a crucial role in chemical communication for a wide variety of species. takasago.comgoogle.com The specific position and stereochemistry of the methyl branches are often key to the biological activity of these signaling molecules, making their synthesis and study an important area of chemical ecology and organic synthesis. google.com The aldehyde functionality provides a reactive handle for further chemical transformations.

Alkyl ethers, characterized by an oxygen atom connected to two alkyl groups, are also of fundamental importance in organic chemistry. fragranceu.com Their relative stability and ability to dissolve a wide range of polar and non-polar substances make them excellent solvents for chemical reactions. scent.vn In the realm of medicinal chemistry, the ether linkage is a common feature in many pharmaceutical compounds. nih.govguidechem.com The incorporation of an ether group can modify a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile. nih.govguidechem.com

Overview of Methodological Approaches in Investigating Novel Chemical Entities

The characterization of a new chemical compound is a rigorous process that relies on a suite of modern analytical techniques to elucidate its structure, purity, and properties. womensvoices.orgchemspider.com Spectroscopy is a primary tool, with Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H, ¹³C, and two-dimensional techniques like COSY and HSQC) providing detailed information about the molecular framework. womensvoices.org Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for determining the molecular weight and fragmentation patterns of a compound. womensvoices.org Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups. chemicalbook.com

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are critical for separating components of a mixture and assessing the purity of a substance. chemspider.comsolubilityofthings.com For chiral compounds, specialized chiral chromatography is used to separate and quantify enantiomers. scent.vn

Scope and Research Focus on 7-Methoxy-3-methyloctanal within Contemporary Chemical Research

This compound, also known by synonyms such as Methoxycitronellal and Hydroxycitronellal (B85589) methyl ether, is a compound that embodies the structural features discussed above. chemspider.comchemicalbook.com Its primary and most well-documented application is in the fragrance industry, where it is valued for its fresh, floral, and green scent profile. guidechem.comsolubilityofthings.com

Beyond its use in perfumery, this compound serves as a valuable starting material for the synthesis of more complex molecules. chemicalbook.com Its aldehyde and methoxy (B1213986) groups offer sites for various chemical transformations, including oxidation, reduction, and substitution. chemicalbook.com There is also emerging research interest in its potential biological activities, with some studies investigating its antimicrobial and antioxidant properties. chemicalbook.com Furthermore, due to the presence of a chiral center at the C3 position, there is potential for its use as a chiral building block in asymmetric synthesis. scent.vn

Physicochemical and Spectroscopic Data of this compound

The fundamental properties of this compound have been characterized through various analytical methods. These data are crucial for its identification, handling, and application in research and industry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂O₂ | chemspider.com |

| Molecular Weight | 186.29 g/mol | chemspider.com |

| IUPAC Name | 7-methoxy-3,7-dimethyloctanal (B1584254) | chemspider.com |

| CAS Number | 3613-30-7 | chemspider.com |

| Boiling Point | 60°C at 0.45 mmHg | chemicalbook.com |

| Density | 0.851 - 0.877 g/cm³ | chemicalbook.com |

| LogP | 2.2 - 2.80 | womensvoices.orgchemicalbook.com |

| Appearance | Colorless to pale yellow liquid | solubilityofthings.com |

| Odor Profile | Floral, green, fresh, citrus, sweet | guidechem.comwomensvoices.org |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Findings | Reference(s) |

| Mass Spectrometry (GC-MS) | Top 5 Peaks (m/z): 73, 41, 43, 55, 69 | chemspider.com |

| Infrared (IR) Spectroscopy | Expected characteristic peaks: C=O stretch (~1725 cm⁻¹), aldehyde C-H stretch (~2820 cm⁻¹) | Inferred from general principles |

| ¹H NMR Spectroscopy | Spectra available from commercial suppliers. Expected signals include an aldehyde proton, a methoxy group singlet, and signals for the alkyl chain protons. | chemspider.com |

| ¹³C NMR Spectroscopy | Spectra available from commercial suppliers. Expected signals include a carbonyl carbon, a methoxy carbon, and signals for the alkyl chain carbons. | chemspider.com |

Synthesis and Research Findings

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the catalytic methylation of hydroxycitronellal. solubilityofthings.com Another documented two-step process begins with citronellol (B86348). In this method, citronellol undergoes an etherification reaction with methanol (B129727) in the presence of a hydro-strong acidic cation exchange resin as a catalyst to form methoxy citronellol. This intermediate is then oxidized using chromium trioxide pyridine (B92270) hydrochloride to yield the final product, this compound. nih.gov

An alternative approach involves the synthesis of a precursor alcohol, 7-methoxy-3,7-dimethyloctan-2-ol, which can then be oxidized to the desired aldehyde. chemicalbook.com This synthesis starts with dihydromyrcene, which undergoes hydrochlorination followed by methoxylation and epoxidation to produce the alcohol intermediate.

Research Applications and Findings

The primary application of this compound is as a fragrance ingredient in a variety of consumer products, prized for its pleasant and complex aroma. guidechem.comwomensvoices.orgchemicalbook.com It is particularly useful in creating floral compositions, such as lily of the valley and lilac scents. guidechem.com

In the realm of chemical research, this compound is utilized as a versatile intermediate. chemicalbook.com The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to a range of related compounds. chemicalbook.com

Recent research has also explored the biological activities of this compound. Some studies have indicated that it possesses antimicrobial properties against various bacterial strains, suggesting potential applications in areas like food preservation. chemicalbook.com Its mechanism of action is thought to involve the disruption of microbial cell membranes. chemicalbook.com Additionally, moderate antioxidant activity has been reported, highlighting its potential to scavenge free radicals. chemicalbook.com The chiral nature of the molecule also presents opportunities for its use as a building block in the asymmetric synthesis of more complex chiral targets. scent.vn

Structure

2D Structure

3D Structure

Properties

CAS No. |

90165-19-8 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

7-methoxy-3-methyloctanal |

InChI |

InChI=1S/C10H20O2/c1-9(7-8-11)5-4-6-10(2)12-3/h8-10H,4-7H2,1-3H3 |

InChI Key |

KTWYPFHNKDEEMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)OC)CC=O |

Origin of Product |

United States |

Natural Occurrence and Biogeochemical Pathways of Methoxy Substituted Octanals

Discovery and Isolation Methodologies from Biological Matrices

The discovery of natural products typically involves their extraction and identification from various biological sources.

Extraction Techniques from Plant Sources

Currently, there are no scientific reports detailing the successful extraction and isolation of 7-Methoxy-3-methyloctanal from any plant sources.

Standard methodologies for extracting volatile compounds, such as aldehydes, from plant tissues include steam distillation, solvent extraction, and headspace solid-phase microextraction (HS-SPME) followed by analysis with gas chromatography-mass spectrometry (GC-MS). researchgate.net For instance, a 2019 study on volatile compounds in dried medicinal plants utilized HS-SPME with GC-MS but did not identify this compound. researchgate.net While related compounds like hydroxycitronellal (B85589) (7-hydroxy-3,7-dimethyloctanal) have been identified in plants, the methoxylated analogue remains elusive in natural flora based on current research. researchgate.net

Identification in Microbial Secondary Metabolite Collections

Microbial secondary metabolites are a vast source of novel chemical compounds. mdpi.com However, a review of scientific databases and literature reveals no confirmed identification of this compound as a secondary metabolite from microbial collections, such as those from bacteria or fungi.

Techniques like high-performance liquid chromatography (HPLC) and GC-MS are standard for screening microbial extracts. While databases like METASPACE contain entries that link the compound's formula to datasets from microbial sources, concrete identification and structural confirmation in a peer-reviewed study are not available. metaspace2020.org

Detection in Environmental Samples, including Rhizosphere Chemical Niche

There is no scientific evidence to date of this compound being detected in environmental samples, including soil, water, or air. The rhizosphere, the soil region directly influenced by root secretions, is a complex chemical environment rich in organic compounds. hep.com.cn Studies employing GC-MS to analyze the chemical composition of the rhizosphere in various plants, such as watermelon, have identified a diverse range of volatile and semi-volatile compounds, but this compound has not been reported among them. hep.com.cn

Proposed Biosynthetic Routes and Enzymatic Transformations

The biosynthesis of a methoxy-substituted aldehyde like this compound would theoretically involve several enzymatic steps, including chain formation and functional group modifications.

Elucidation of Precursor Incorporation and Chain Elongation

No specific biosynthetic pathway for this compound has been elucidated in any organism. The biosynthesis of its structural backbone, 3-methyloctanal, likely involves pathways related to fatty acid or amino acid metabolism, but this has not been specifically studied for this compound. In general, the carbon skeletons of such branched-chain aldehydes can be derived from the catabolism of amino acids.

Enzymatic Methylation and Ether Formation Mechanisms

The formation of the methoxy (B1213986) group in natural products is typically catalyzed by a class of enzymes known as O-methyltransferases (OMTs). oup.comnih.govmdpi.com These enzymes facilitate the transfer of a methyl group from a donor molecule, usually S-adenosyl-L-methionine (SAM), to a hydroxyl group on the acceptor molecule. oup.commdpi.com

For this compound to be formed biologically, a precursor molecule, 7-hydroxy-3-methyloctanal, would need to undergo O-methylation. While OMTs are widespread in plants and are responsible for creating a variety of methoxylated aromatic and aliphatic compounds, no OMT has been identified or characterized that acts on 7-hydroxy-3-methyloctanal or similar long-chain aliphatic aldehydes to produce a methoxy ether. oup.comnih.govmdpi.com Research on OMTs has largely focused on their role in the biosynthesis of phenylpropanoids, flavonoids, and alkaloids. nih.govmdpi.com

Stereochemical Aspects of Biogenesis

Given that this compound is a synthetic compound, the discussion of its "biogenesis" shifts to the stereochemical control during its synthesis. The stereochemistry of the final product is intrinsically linked to the stereochemistry of its natural precursor, citronellal (B1669106).

Citronellal possesses a chiral center at the C3 position and exists as two enantiomers: (R)-(+)-citronellal and (S)-(-)-citronellal. wikipedia.org The (S)-(-)-enantiomer is notably responsible for the characteristic aroma of kaffir lime leaves, where it can constitute up to 80% of the essential oil. wikipedia.org The enantiomeric purity of naturally sourced citronellal can vary; for example, (+)-citronellal from commercial citronella oil is often not optically pure. publish.csiro.au

The synthesis of α-alkoxy substituted aldehydes can be achieved with a high degree of stereoselectivity through various modern organic synthesis methods. mdpi.comresearchgate.netarkat-usa.orgacs.org For instance, the stereoselective synthesis of related compounds often employs chiral auxiliaries or catalysts to control the formation of specific stereoisomers. The reaction of aldehydes with alkoxyallylborane reagents derived from α-pinene, for example, can produce α-alkoxy substituted homoallylic alcohols with very high enantioselectivity. arkat-usa.org While the specific stereoselective synthesis of this compound is not detailed in readily available literature, the principles of asymmetric synthesis strongly suggest that its stereochemical outcome would be dependent on the chosen synthetic route and the stereochemistry of the starting materials, such as a specific enantiomer of citronellal or hydroxycitronellal.

Ecological and Chemosensory Roles of Related Natural Products

While there is no specific information on the ecological or chemosensory roles of this compound, the functions of its precursor, citronellal, and other related aldehydes are well-documented, providing a framework for understanding the potential interactions of such molecules in an ecosystem.

Role as Semiochemicals in Interspecies Communication

Semiochemicals are signaling molecules that mediate interactions between organisms. scispace.com Aldehydes, as a class of volatile organic compounds (VOCs), frequently act as semiochemicals in insect-plant and insect-insect communications. annualreviews.org

Citronellal is a well-known insect repellent. wikipedia.orgchemimpex.com Its strong scent is effective against various mosquito species, including Aedes aegypti, the vector for dengue fever. scispace.comsmujo.idaua.grresearchgate.net This repellency is a key example of an allomone—a semiochemical that benefits the emitter (the plant) by deterring herbivores or pests. The repellent properties of citronella oil are largely attributed to its main components, including citronellal, citronellol (B86348), and geraniol. semanticscholar.org In some insect species, citronellal can also function as an alarm pheromone, a chemical released by an individual to warn others of the same species about a threat. annualreviews.org

Other aldehydes also play crucial roles in attracting pollinators, a function vital for plant reproduction. mdpi.comwiley.comresearchgate.net For example, phenylacetaldehyde (B1677652) is a floral scent component that attracts a variety of lepidopteran insects. mdpi.com The blend of different volatile compounds, including aldehydes, creates a specific scent profile that can be recognized by pollinators, guiding them to the flower. mdpi.comresearchgate.net

Table 2: Documented Semiochemical Roles of Related Aldehydes

| Compound | Type of Semiochemical | Organism(s) Affected | Ecological Role |

| Citronellal | Allomone/Pheromone | Mosquitoes, various insects | Insect repellent, alarm signal. wikipedia.organnualreviews.org |

| Hexadecanal | Pheromone | Mammals, Insects | Social chemosignal, floral attractant. mdpi.com |

| Phenylacetaldehyde | Kairomone | Lepidoptera | Floral attractant for pollinators. mdpi.com |

| (E)-2-Hexenal | Allomone/Pheromone | Various insects | Defensive compound, alarm signal. annualreviews.org |

Contribution to Natural Chemical Landscapes

The collection of all volatile organic compounds in an ecosystem creates a "chemical landscape" that influences the behavior and interactions of the organisms within it. acs.orgnih.govfrontiersin.org Plants are major contributors to this landscape, emitting a diverse array of VOCs from their leaves, flowers, and roots. nih.govtandfonline.com

Aldehydes, including those released from foliage (often called green leaf volatiles) and flowers, are a significant component of this chemical tapestry. oup.com Green leaf volatiles, such as C6 aldehydes, are rapidly released upon tissue damage and can act as defense signals, either directly deterring herbivores or by attracting the natural enemies of those herbivores. oup.com Floral aldehydes, on the other hand, are key to creating the distinct scents that attract pollinators, thus ensuring the reproductive success of the plant. wiley.comresearchgate.net

The chemical landscape is not static; it is a dynamic environment where the concentration and composition of volatiles can change with time of day, season, and in response to biotic and abiotic stresses. nih.gov While synthetic compounds like this compound are not considered part of the natural chemical landscape, their use in products like perfumes and air fresheners introduces them into our environment, where their interactions with biological systems are not fully understood. The study of their natural precursors, like citronellal, provides essential insights into the complex chemical ecology that governs our world.

Advanced Synthetic Methodologies for 7 Methoxy 3 Methyloctanal and Its Structural Analogues

De Novo Chemical Synthesis Strategies

De novo synthesis involves constructing a target molecule from simpler, readily available starting materials through a sequence of reactions. libretexts.org The design of such a multi-step synthesis often begins with a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. libretexts.org

Multi-Step Conversions and Reaction Sequences for Aldehyde Formation

The formation of an aldehyde functional group is a cornerstone of organic synthesis. For a molecule like 7-Methoxy-3-methyloctanal, a common final step in a synthetic sequence is the oxidation of the corresponding primary alcohol, 7-methoxy-3-methyloctan-1-ol. A variety of reagents can accomplish this transformation under mild conditions to prevent over-oxidation to the carboxylic acid. organic-chemistry.org Systems like TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) combined with a co-oxidant such as Oxone are effective for this purpose. cmu.edu Another approach involves the Burgess reagent in the presence of dimethyl sulfoxide (B87167), which rapidly oxidizes primary alcohols to aldehydes. organic-chemistry.org

The carbon backbone itself can be assembled through various C-C bond-forming reactions. For instance, organometallic reagents can be coupled to build the chain. A versatile one-pot procedure for creating substituted aldehydes involves the use of a stable aluminum hemiaminal intermediate, which protects the latent aldehyde during a subsequent cross-coupling reaction with an organometallic reagent. acs.org More traditional methods, such as the Wittig reaction or Grignard additions, followed by subsequent functional group manipulations, are also fundamental to constructing the required carbon skeleton. askthenerd.comyoutube.com A modified McFadyen–Stevens reaction has also been developed for the versatile synthesis of aliphatic aldehydes from N,N-acylsulfonyl hydrazines under milder conditions than the traditional method. rsc.org

A plausible retrosynthetic pathway for this compound is shown below:

Figure 1: Retrosynthetic Analysis of this compound

graph TD

A[this compound] -->|Oxidation| B(7-Methoxy-3-methyloctan-1-ol);

B -->|C-C Bond Formation (e.g., Grignard)| C(Epoxide Precursor) & D(Organometallic Fragment);

B -->|Alkylation| E(Substituted Ester) & F(Methylating Agent);

E -->|Reduction| G(Carboxylic Acid Derivative);

This diagram illustrates a conceptual disassembly of the target molecule. The forward synthesis would involve assembling fragments (like C and D) or modifying a simpler backbone (like E) and converting the functional groups in a stepwise manner.

Controlled Introduction of Methoxy (B1213986) and Methyl Substituents

A key challenge in synthesizing this compound is the regioselective introduction of the methyl group at the C3 position and the methoxy group at the C7 position.

Methyl Group Introduction: The methyl group at the C3 position is alpha (α) to the carbonyl group. A standard method for its introduction is the α-alkylation of a carbonyl compound. This typically involves forming an enolate from a suitable precursor, such as an ester or ketone, using a strong base, followed by reaction with a methylating agent like methyl iodide. Alternatively, cross-electrophile coupling reactions catalyzed by transition metals like nickel offer a modern approach to install methyl groups onto aliphatic chains, often starting from alcohol derivatives. wiley.com

Methoxy Group Introduction: The methoxy group (R−O−CH₃) is an ether linkage. wikipedia.org A classic method for its formation is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. In the context of this compound synthesis, a precursor containing a hydroxyl group at the C7 position could be deprotonated with a base (like sodium hydride) to form an alkoxide, which is then reacted with a methylating agent. Other strategies include the metal-catalyzed methylation of alcohols. wikipedia.org The synthesis of methoxy-substituted aldehydes has been demonstrated in one-pot procedures involving the cross-coupling of organolithium reagents with bromo-substituted Weinreb amides. acs.org

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the efficiency of a multi-step synthesis, each reaction step must be optimized for chemical yield and selectivity. numberanalytics.com This involves systematically adjusting various parameters to find the ideal conditions that favor the formation of the desired product while minimizing side reactions. numberanalytics.com

Key parameters for optimization include:

Catalyst: The choice of catalyst is crucial. For oxidation reactions, options range from metal-free systems like TEMPO to various transition metal catalysts. cmu.edunumberanalytics.com For coupling reactions, nickel and palladium catalysts are common. wiley.com

Solvent: The solvent can significantly influence reaction rates and selectivity. For instance, in TEMPO-oxidations, solvents like n-butyronitrile have been shown to be effective. d-nb.info

Temperature: Reaction temperature affects the rate and can influence the selectivity between competing reaction pathways.

Reagent Stoichiometry: The ratio of reactants can be adjusted to drive the reaction to completion or to control selectivity.

Pressure and Advanced Techniques: For some reactions, such as hydroformylation to produce aldehydes from alkenes, high pressure can enhance rates and yields. numberanalytics.com Other non-traditional methods like ultrasound-assisted or photochemical reactions can also offer advantages. numberanalytics.com

The following table summarizes key factors that can be optimized for reactions relevant to the synthesis of substituted aldehydes.

| Parameter | Influence | Example Application | Reference |

|---|---|---|---|

| Catalyst Choice | Affects reaction rate, yield, and selectivity. | Using TEMPO/Oxone for mild oxidation of a primary alcohol to an aldehyde. | cmu.edu |

| Solvent System | Can alter reagent solubility, stability, and reaction pathway. | Using n-butyronitrile in TEMPO oxidations to avoid biphasic conditions and hydrolysis. | d-nb.info |

| Temperature Control | Controls reaction kinetics; higher temperatures can increase rate but may reduce selectivity. | Performing alkylations at low temperatures (e.g., -78 °C) to control enolate formation and reaction. | acs.org |

| Reaction Time | Ensures complete conversion without promoting decomposition or side reactions. | Monitoring TEMPO oxidation of n-octan-1-ol for full conversion within 45-75 minutes. | d-nb.info |

| Additives/Co-catalysts | Can enhance catalyst activity or selectivity. | Adding quaternary ammonium (B1175870) salts to improve performance in TEMPO/Oxone oxidations. | cmu.edu |

Asymmetric Synthesis Approaches for Chiral Octanals

The 3-methyl group in this compound creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce one of these enantiomers selectively. wikipedia.org This is achieved by using a chiral influence—such as a chiral auxiliary or a chiral catalyst—to guide the reaction. wikipedia.org

Chiral Auxiliary-Mediated Transformations

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. wikipedia.org It directs the stereochemical outcome of a subsequent reaction, leading to a diastereomerically enriched product. The auxiliary is then removed to yield the desired enantiomerically enriched molecule. wikipedia.org

Several chiral auxiliaries are effective for the asymmetric α-alkylation of carbonyl compounds:

Pseudoephedrine Amides: Both enantiomers of pseudoephedrine are inexpensive and can be acylated to form amides. The lithium enolates of these amides undergo highly diastereoselective alkylations, and the resulting products can be converted into enantiomerically enriched aldehydes, ketones, or alcohols. acs.org

SAMP/RAMP Hydrazones: (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are effective chiral auxiliaries. They react with aldehydes or ketones to form hydrazones. Deprotonation followed by alkylation proceeds with high diastereoselectivity. The final chiral aldehyde or ketone is liberated by ozonolysis or hydrolysis. orgsyn.org

Evans Oxazolidinones: These auxiliaries are widely used to direct stereoselective aldol (B89426) reactions and alkylations. wikipedia.org An N-acylated oxazolidinone can be deprotonated to form a Z-enolate, which then reacts with electrophiles in a highly diastereoselective manner. wikipedia.org

Chiral Amines from Amino Acids: Chiral amines derived from natural amino acids like phenylalanine have been used to synthesize chiral aldehydes such as 2-methyloctanal (B1594714) with significant enantiomeric excess. uoa.gr The amine forms a chiral imine with a starting aldehyde, and subsequent metalation and alkylation are directed by the chiral framework. uoa.gr

| Chiral Auxiliary | Key Transformation | Typical Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|

| Pseudoephedrine | Diastereoselective alkylation of amide enolates. | High (often >95% de). | acs.org |

| SAMP/RAMP | Diastereoselective alkylation of hydrazone anions. | High (often >90% de). | orgsyn.org |

| Evans Oxazolidinones | Diastereoselective alkylation and aldol reactions. | Very high (often >99% de). | wikipedia.org |

| (S)-Phenylalanine-derived amines | Asymmetric synthesis of 2-methyloctanal via chiral aldimines. | Up to 58% ee reported for 2-methyloctanal. | uoa.gr |

| N-Amino Cyclic Carbamates (ACCs) | Anti-selective aldol additions of ketones to aldehydes. | Near perfect anti-selectivity and enantioselectivity. | duke.edu |

Enantioselective Catalysis in Alkylation and Aldehyde Formation

Enantioselective catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. wikipedia.org This approach is often more atom-economical than using stoichiometric chiral auxiliaries. wikipedia.org

Key catalytic strategies include:

Organocatalysis: Small, chiral organic molecules can catalyze reactions with high enantioselectivity. For the α-alkylation of aldehydes, chiral secondary amines (like prolinol derivatives) are used to form a nucleophilic enamine intermediate with the aldehyde substrate. nih.govprinceton.edu This enamine then reacts with an electrophile, with the chiral catalyst controlling the facial selectivity of the attack. A synergistic approach merging enamine catalysis, photoredox catalysis, and hydrogen-atom transfer (HAT) catalysis allows for the direct enantioselective α-alkylation of aldehydes using simple olefins as coupling partners. nih.govprinceton.edu

Transition Metal Catalysis: Chiral complexes of metals like nickel, iridium, or rhodium are powerful catalysts for asymmetric C-C bond formation. hep.com.cnnih.gov For instance, nickel complexes with bulky C₂-symmetric chiral N-heterocyclic carbene (NHC) ligands can catalyze the highly enantioselective alkylation of aldehydes with organoboron reagents. hep.com.cn

Anion-Binding Catalysis: Chiral thiourea (B124793) derivatives can act as hydrogen-bond donor catalysts. They can activate electrophiles by binding to the leaving group, promoting an Sₙ1-like substitution pathway. This has been applied to the asymmetric α-alkylation of α-branched aldehydes. nih.govscilit.com

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Chiral Secondary Amine / Photoredox / HAT | Enantioselective α-alkylation of aldehydes with olefins. | Triple catalytic cycle; uses light energy; high atom economy. | nih.govprinceton.edu |

| Nickel / Chiral NHC Ligand | Enantioselective alkylation of aldehydes with organoborons. | Excellent enantiocontrol and functional group compatibility. | hep.com.cn |

| Primary Aminothiourea Derivatives | Enantioselective α-alkylation of aldehydes. | Catalysis via anion-binding; proceeds through an SN1-like mechanism. | nih.govscilit.com |

| Chiral Diarylprolinol Silyl Ether | Organocatalytic asymmetric construction of α-chiral products. | Effective for a wide range of aldehyde substrates with high yields and enantioselectivities. | nih.gov |

Catalytic Approaches in Aldehyde and Ether Synthesis

Catalysis is central to modern organic synthesis, offering efficient and selective pathways to desired functional groups. mdpi.com For a molecule like this compound, catalytic methods are crucial for constructing both the aldehyde and the ether functionalities.

Transition metal catalysis provides powerful, atom-economical methods for forming carbon-carbon and carbon-heteroatom bonds. snnu.edu.cnmdpi.com Hydroformylation, the addition of a formyl group (-CHO) and a hydrogen atom across a double bond, is a primary industrial method for aldehyde synthesis. tue.nl A precursor alkene to this compound could be subjected to hydroformylation using rhodium or cobalt catalysts. acs.orgmpg.de The choice of ligands on the metal center is critical for controlling the regioselectivity (linear vs. branched aldehyde) and, in asymmetric variants, the enantioselectivity. tue.nl

Hydrofunctionalization can also be used to install the methoxy group. While less common for simple ethers, transition metal-catalyzed hydroalkoxylation of a corresponding alkene is a viable, atom-economical strategy. Palladium, gold, and rhodium complexes have been shown to catalyze the addition of alcohols to allenes and alkenes. snnu.edu.cn

Table 2: Relevant Transition Metal-Catalyzed Reactions

| Reaction | Catalyst System (Example) | Substrate Type | Product Feature |

|---|---|---|---|

| Hydroformylation | Rh/phosphine ligand (e.g., Biphephos) mpg.de | Alkene | Terminal Aldehyde |

| Hydroacylation | Ni/ligand + Thioester nih.gov | Alkyne | α,β-Unsaturated Ketone |

| Hydroamination/Hydroalkoxylation | Pd/dppf snnu.edu.cn | Allene | Allylic Amine/Ether |

| Kumada Cross-Coupling | Co-NHC Complex acs.org | Aryl Halide + Grignard Reagent | Biaryl Product |

This table provides examples of catalytic systems and the transformations they enable, relevant to building blocks for complex aldehydes.

The most common laboratory and industrial route to aldehydes is the oxidation of primary alcohols. wikipedia.orgbyjus.com A key challenge is preventing over-oxidation to the corresponding carboxylic acid. wikipedia.org This can often be achieved by performing the reaction in the absence of water. wikipedia.org

Several methods are available, offering varying degrees of mildness, selectivity, and scalability.

TEMPO-Based Oxidations: (2,2,6,6-Tetrachramethylpiperidin-1-yl)oxyl (TEMPO) is a radical catalyst used with a stoichiometric co-oxidant like sodium hypochlorite (B82951) or in aerobic oxidations. beilstein-journals.orgorganic-chemistry.org Copper/TEMPO systems are particularly practical for the selective oxidation of primary alcohols under ambient aerobic conditions, making them attractive for fragrance synthesis. beilstein-journals.org

Periodinane Reagents: The Dess-Martin periodinane (DMP) is a very mild and reliable reagent for oxidizing primary alcohols to aldehydes at room temperature with short reaction times. wikipedia.org

Swern and Pfitzner-Moffatt Oxidations: These methods use dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride for Swern, a carbodiimide (B86325) for Pfitzner-Moffatt) to perform the oxidation under very mild, low-temperature conditions. organic-chemistry.org

For industrial-scale production, catalytic oxidation using air or oxygen as the ultimate oxidant is preferred for economic and environmental reasons. wikipedia.org

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to construct complex chiral molecules. mdpi.comscirp.org Enzymes can offer unparalleled stereo-, regio-, and chemoselectivity under mild conditions. frontiersin.orgrsc.org

For the synthesis of a chiral molecule like this compound, enzymes can be employed in several key steps:

Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic alcohols (precursors to the aldehyde) via enantioselective acylation or hydrolysis of their esters. scirp.orgrsc.org This separates the two enantiomers, providing access to an enantiomerically enriched precursor alcohol, which can then be oxidized to the aldehyde.

Asymmetric Reduction: Ketone reductases (KREDs) or whole-cell biocatalysts like baker's yeast can reduce a prochiral ketone precursor to a chiral secondary alcohol with high enantioselectivity. rsc.orgmdpi.com This establishes the stereocenter that will become the 3-position in the final product.

Aldol Additions: Aldolases are enzymes that catalyze stereoselective aldol reactions, forming carbon-carbon bonds with control over new stereocenters. frontiersin.orgrsc.org A suitably designed enzymatic cascade could assemble the carbon skeleton of the target molecule.

Carboxylic Acid Reduction: Carboxylic acid reductases (CARs) can convert carboxylic acids directly to aldehydes, offering a selective route that complements traditional alcohol oxidation. mdpi.com This has been demonstrated in chemoenzymatic cascades for producing fragrance aldehydes. mdpi.com

Table 3: Examples of Chemoenzymatic Transformations

| Enzyme Class | Transformation | Substrate Example | Key Advantage |

|---|---|---|---|

| Lipase (e.g., CAL-B) | Enantioselective hydrolysis/acylation | Racemic secondary alcohol/ester | Enantiomeric resolution scirp.orgrsc.org |

| Ketoreductase (KRED) | Asymmetric reduction of ketone | Prochiral ketone | High enantioselectivity (ee) mdpi.com |

| Aldolase | Stereoselective C-C bond formation | Aldehyde + Ketone donor | Creation of multiple stereocenters frontiersin.org |

| Carboxylic Acid Reductase (CAR) | Reduction of carboxylic acid to aldehyde | Substituted cinnamic acid | High chemoselectivity mdpi.com |

Scalable Synthesis and Process Chemistry Considerations

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges related to cost, safety, efficiency, and environmental impact. dokumen.pub A scalable route for this compound must prioritize robust and high-yielding reactions while minimizing complex operations and expensive materials. dokumen.pub

Key considerations for scalable synthesis include:

Reagent and Catalyst Cost: Expensive stoichiometric reagents (like Dess-Martin periodinane) are generally avoided in favor of cheaper, catalytically-used alternatives. Transition metal or enzyme catalysis is highly desirable. mdpi.com

Purification Methods: Chromatographic purification is often impractical and costly on a large scale. The ideal process yields a product of sufficient purity after simple workup procedures like extraction, distillation, or crystallization. dokumen.pub

Reaction Conditions: Extreme temperatures (very high or cryogenic) and high pressures increase equipment costs and safety risks. Reactions that proceed under mild or ambient conditions are preferred.

Atom Economy: Synthetic routes that incorporate most of the atoms from the starting materials into the final product (like hydrofunctionalization or cycloadditions) are more efficient and generate less waste than those using protecting groups or stoichiometric reagents. snnu.edu.cn

Safety and Environmental Profile: Azides, highly toxic metals (like mercury or cadmium), and chlorinated solvents are often avoided in large-scale processes due to safety, disposal, and regulatory concerns. The development of metal- and azide-free alternatives is an active area of research. researchgate.net

For a fragrance aldehyde, a potential scalable route might involve the catalytic hydroformylation of a readily available alkene precursor, followed by a simple distillation to purify the final product. mpg.de Alternatively, a chemoenzymatic process using a robust, immobilized enzyme could offer a green and highly selective pathway.

Spectroscopic and Chromatographic Elucidation of 7 Methoxy 3 Methyloctanal

Advanced Mass Spectrometric Techniques for Structural Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that imparts significant energy into the analyte molecule, causing it to fragment in predictable ways based on its structure. miamioh.edu The mass spectrum of 7-Methoxy-3,7-dimethyloctanal (B1584254) (molecular weight: 186.29 g/mol ) is characterized by several key fragment ions, while the molecular ion peak (M⁺) at m/z 186 is typically of very low abundance or absent, a common feature for aliphatic aldehydes and ethers under EI conditions. nist.govlibretexts.orglibretexts.org

The fragmentation is driven by the presence of the aldehyde and ether functional groups. The most significant fragmentation pathway involves the cleavage of the C4-C5 bond, which is alpha to the ether-bearing C7 carbon. This cleavage results in the formation of a highly stable, resonance-stabilized tertiary oxonium ion, [C(CH₃)₂OCH₃]⁺, which is observed as the base peak at m/z 73. nih.gov Other notable fragments arise from further cleavages along the alkyl chain. nih.gov

A summary of the prominent peaks observed in the EI-MS spectrum is provided below.

Table 1: Key EI-MS Fragmentation Data for 7-Methoxy-3,7-dimethyloctanal

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion | Structural Formula of Fragment |

|---|---|---|---|

| 73 | 100 | Base Peak | [C₄H₉O]⁺ |

| 43 | ~8 | Fragment | [C₃H₇]⁺ or [C₂H₃O]⁺ |

| 55 | ~7 | Fragment | [C₄H₇]⁺ |

| 41 | ~10 | Fragment | [C₃H₅]⁺ |

| 69 | ~5 | Fragment | [C₅H₉]⁺ |

Data sourced from PubChem and NIST Mass Spectrometry Data Center. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, enabling the determination of its elemental composition. nih.gov For 7-Methoxy-3,7-dimethyloctanal, the experimentally determined monoisotopic mass is 186.161979940 Da, which corresponds to the elemental formula C₁₁H₂₂O₂. nih.gov This technique is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental formulas. HRMS can also be used to analyze various adducts of the molecule, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, which are often generated using softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI). uni.lutdx.cat

Table 2: Predicted HRMS Data for Adducts of 7-Methoxy-3,7-dimethyloctanal

| Adduct | Formula | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₁H₂₃O₂]⁺ | 187.16927 |

| [M+Na]⁺ | [C₁₁H₂₂O₂Na]⁺ | 209.15121 |

| [M+K]⁺ | [C₁₁H₂₂O₂K]⁺ | 225.12515 |

| [M+NH₄]⁺ | [C₁₁H₂₆O₂N]⁺ | 204.19581 |

Data sourced from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) is a technique used to further investigate the structure of ions observed in the primary mass spectrum. researchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion or a significant fragment like m/z 73) is selected, isolated, and then subjected to fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed. mdpi.com This process provides detailed information about the connectivity of the precursor ion.

For instance, selecting the [M+H]⁺ ion (m/z 187) as the precursor would likely lead to product ions resulting from the neutral loss of methanol (B129727) (CH₃OH, 32 Da) or water (H₂O, 18 Da). The fragmentation of the base peak at m/z 73 would help confirm its identity as the [C(CH₃)₂OCH₃]⁺ fragment. This multi-stage analysis is invaluable for confirming the proposed structure and differentiating it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.in One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments work in concert to provide a complete structural assignment.

The ¹H NMR spectrum of 7-Methoxy-3,7-dimethyloctanal displays signals corresponding to each chemically distinct proton in the molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide clues to its local environment. libretexts.org Similarly, the ¹³C NMR spectrum shows a distinct signal for each unique carbon atom, with its chemical shift indicating the type of carbon (e.g., carbonyl, ether-linked, or aliphatic). bhu.ac.in

Table 3: Predicted ¹H NMR Spectral Data for 7-Methoxy-3,7-dimethyloctanal

| Atom Position | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| 1 | -CHO | 9.6 – 9.8 | Triplet (t) | 1H |

| 2 | -CH₂- | 2.2 – 2.4 | Multiplet (m) | 2H |

| 3 | -CH- | 1.8 – 2.0 | Multiplet (m) | 1H |

| 10 | -CH₃ (at C3) | 0.9 – 1.0 | Doublet (d) | 3H |

| 4, 5, 6 | -(CH₂)₃- | 1.2 – 1.6 | Multiplets (m) | 6H |

| 8, 9 | -C(CH₃)₂ | 1.1 – 1.2 | Singlet (s) | 6H |

Table 4: Predicted ¹³C NMR Spectral Data for 7-Methoxy-3,7-dimethyloctanal

| Atom Position | Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | C=O | 202 – 205 |

| 7 | -C(O)- | 74 – 76 |

| 11 | -OCH₃ | 48 – 50 |

| 2 | -CH₂- | 50 – 52 |

| 4 | -CH₂- | 39 – 41 |

| 6 | -CH₂- | 36 – 38 |

| 3 | -CH- | 28 – 30 |

| 5 | -CH₂- | 21 – 23 |

| 8, 9 | -C(CH₃)₂ | 24 – 26 |

Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 7-Methoxy-3,7-dimethyloctanal, COSY would show correlations between H1/H2, H2/H3, H3/H4, and H3/H10, confirming the connectivity of the aldehyde end of the molecule, as well as the coupling network through the C4-C5-C6 methylene (B1212753) chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structure elucidation, as it shows correlations between protons and carbons that are two or three bonds apart. It is critical for connecting molecular fragments that are not linked by proton-proton coupling, such as quaternary carbons and heteroatoms.

Table 5: Key Expected HMBC Correlations for Structural Elucidation

| Proton(s) (¹H) | Correlated Carbon(s) (¹³C) | Significance |

|---|---|---|

| H1 (-CHO) | C2, C3 | Confirms the position of the aldehyde group. |

| H10 (-CH₃ at C3) | C2, C3, C4 | Links the C3-methyl group to the main chain. |

| H11 (-OCH₃) | C7 | Confirms the attachment of the methoxy (B1213986) group to the quaternary carbon C7. |

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment reveals correlations between protons that are close in space, regardless of whether they are bonded. For a flexible acyclic molecule, NOESY can help confirm spatial proximities consistent with the proposed structure. For example, a NOESY correlation between the methoxy protons (H11) and the gem-dimethyl protons (H8, H9) would support their attachment to the same carbon atom (C7).

Table of Mentioned Compounds

| Compound Name |

|---|

| 7-Methoxy-3-methyloctanal |

| 7-Methoxy-3,7-dimethyloctanal |

| Methoxycitronellal |

| Methanol |

Stereochemical Assignments via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the atomic arrangement and connectivity within a molecule. longdom.org For a chiral molecule like this compound, which possesses a stereocenter at the C3 position, NMR is instrumental in determining its three-dimensional stereochemistry.

Advanced 2D-NMR techniques are particularly powerful for these assignments. Correlation Spectroscopy (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks, allowing chemists to trace the carbon skeleton and establish the relative positions of substituents. longdom.org By analyzing the coupling constants (J-values) between protons, particularly around the chiral center, the relative configuration of the molecule can often be deduced.

For a more definitive stereochemical assignment, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. NOESY identifies protons that are close in space, regardless of whether they are bonded. The presence or absence of NOESY cross-peaks between the proton at C3, the methyl group at C3, and other protons in the chain provides critical information about the molecule's preferred conformation and the spatial arrangement of its substituents. longdom.org In complex cases, comparing experimental NOESY data with computationally modeled structures can confirm the absolute stereochemistry. longdom.org

Another effective NMR method for stereochemical analysis involves the use of chiral derivatizing agents or chiral shift reagents. orgsyn.orgacs.org For instance, reacting this compound with a chiral agent would produce diastereomers, which would exhibit distinct signals in the NMR spectrum, allowing for their quantification. Alternatively, a chiral lanthanide shift reagent, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), can be added to the NMR sample. orgsyn.org This reagent complexes with the analyte, inducing chemical shift differences (lanthanide-induced shifts or LIS) between the enantiomers, which makes their distinct signals resolvable and allows for the determination of enantiomeric purity. orgsyn.org The methoxy group's singlet in the ¹H NMR spectrum is particularly sensitive to such shifts. orgsyn.org

Table 1: Key NMR Techniques for Stereochemical Analysis of this compound

| Technique | Purpose | Information Gained |

| ¹H NMR | Structural Confirmation | Provides information on the number and type of protons, chemical shifts, and splitting patterns. |

| ¹³C NMR | Carbon Skeleton | Identifies the number of unique carbon atoms and their chemical environments. |

| COSY | ¹H-¹H Connectivity | Maps the coupling relationships between protons, helping to trace the carbon backbone. longdom.org |

| NOESY | Spatial Proximity | Detects through-space interactions between protons, revealing the molecule's 3D structure and stereochemistry. longdom.org |

| Chiral Shift Reagents | Enantiomeric Resolution | Induces chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess. orgsyn.org |

Chromatographic Separation and Purity Assessment

Chromatography is an indispensable tool for the analysis of this compound, enabling its separation from reaction mixtures, the assessment of its purity, and the resolution of its enantiomers.

Gas Chromatography (GC) for Volatile Analysis and Purity Profiling

Given its aldehyde functional group and molecular weight, this compound is a volatile compound well-suited for analysis by Gas Chromatography (GC). nist.gov GC separates components of a mixture based on their boiling points and interactions with the stationary phase of the chromatographic column. It is a highly efficient method for assessing the purity of volatile samples and identifying any byproducts or impurities. f1000research.com

When coupled with a Mass Spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a molecular fingerprint. nih.govphcogj.com This allows for the confident identification of this compound and the characterization of any co-eluting impurities. The NIST Chemistry WebBook and PubChem databases contain mass spectral data for the related compound 7-methoxy-3,7-dimethyloctanal, which can serve as a reference. nist.govnih.gov

Table 2: Reference GC-MS Data for the Related Compound 7-Methoxy-3,7-dimethyloctanal

| Parameter | Value | Source |

| Instrument | HITACHI M-80B | PubChem nih.gov |

| Ionization Mode | Electron Ionization (EI) | PubChem nih.gov |

| Top 5 Mass/Charge (m/z) Peaks | 73, 41, 43, 55, 69 | PubChem nih.gov |

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of compounds that may not be sufficiently volatile or stable for GC. For this compound, reversed-phase HPLC (RP-HPLC) is a particularly effective method. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

A specific method for the related compound 7-methoxy-3,7-dimethyloctanal utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com This method can be adapted for this compound for both analytical and preparative purposes. For analytical separations, the goal is to achieve sharp peaks and good resolution to accurately quantify the compound and assess its purity. For preparative separations, the same principles are applied on a larger scale to isolate significant quantities of the pure compound from a mixture. sielc.com The scalability of such HPLC methods makes them valuable in synthetic chemistry workflows. sielc.com

Table 3: Example HPLC Method for Separation of a Related Methoxy-octanal Derivative

| Parameter | Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com |

| Stationary Phase | Newcrom R1 Column sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |

| Application | Analytical separation, purity assessment, and scalable for preparative isolation of impurities. sielc.com |

Chiral Chromatography for Enantiomeric Excess Determination

As this compound is a chiral compound, determining the ratio of its enantiomers, known as the enantiomeric excess (ee), is crucial, especially in fields like fragrance chemistry where enantiomers can have different sensory properties. nih.gov Chiral chromatography, using either GC or HPLC, is the primary method for this analysis. nih.govnih.gov

Direct methods involve the use of a chiral stationary phase (CSP). uni-muenchen.de These phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times and thus, separation. uni-muenchen.de For GC, various cyclodextrin-based CSPs have been successfully used to separate chiral aldehydes. researchgate.net

Indirect methods involve derivatizing the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent before chromatography. scirp.org This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) GC or HPLC column. scirp.orgjfda-online.com The relative peak areas of the separated diastereomers correspond directly to the enantiomeric ratio of the original sample. This approach is robust and widely applicable for various functional groups. scirp.org

Chemical Reactivity and Derivatization Strategies of 7 Methoxy 3 Methyloctanal

Reactions at the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical reactions, including nucleophilic additions, oxidation-reduction processes, and condensation reactions.

The carbonyl carbon of the aldehyde in 7-Methoxy-3-methyloctanal is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard and Organolithium Reagents: The addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the aldehyde results in the formation of secondary alcohols. For instance, the reaction with methylmagnesium bromide would yield 8-methoxy-4-methylnonan-2-ol.

Cyanohydrin Formation: Treatment with hydrogen cyanide (or a cyanide salt in the presence of acid) leads to the formation of a cyanohydrin, 2-hydroxy-8-methoxy-4-methylnonanenitrile. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Wittig Reaction: The aldehyde can be converted to an alkene using a phosphonium (B103445) ylide in the Wittig reaction. This allows for the extension of the carbon chain and the introduction of a double bond at a specific position.

A study on the Lewis acid-induced addition of silylated nucleophiles to related γ-methoxy carbonyl compounds has demonstrated a method to produce α,β-substituted-γ-alkoxy carboxylic acids. rug.nl This suggests that similar strategies could be applied to this compound for diastereoselective additions. rug.nl

Table 1: Examples of Nucleophilic Addition Reactions at the Aldehyde Moiety

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Grignard Reagent | R-MgX, then H₃O⁺ | Secondary Alcohol |

| Cyanide | HCN or NaCN/H⁺ | Cyanohydrin |

| Phosphonium Ylide | Ph₃P=CHR | Alkene |

| Silylated Nucleophiles | e.g., Silyl enol ether, Lewis acid | Substituted γ-alkoxy carboxylic acid derivatives |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can convert the aldehyde to 7-methoxy-3-methyloctanoic acid. The choice of oxidant is crucial to avoid unwanted side reactions, particularly cleavage of the ether linkage under harsh acidic or basic conditions.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 7-methoxy-3-methyloctan-1-ol, using hydride reagents. biosynth.com Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation, typically performed in an alcoholic solvent. youtube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but care must be taken to control the reaction conditions. youtube.com

The aldehyde group of this compound can undergo condensation reactions with various nucleophiles, most notably with amines to form imines.

Imine Formation: Reaction with a primary amine (R-NH₂) in the presence of an acid catalyst or a dehydrating agent results in the formation of an N-substituted imine (a Schiff base). masterorganicchemistry.comnih.govyoutube.com This reaction is typically reversible and driven to completion by the removal of water. masterorganicchemistry.comnih.gov Imines are valuable intermediates in organic synthesis and can be reduced to form secondary amines. masterorganicchemistry.com

Aldol (B89426) Condensation: Under basic or acidic conditions, this compound can potentially undergo self-condensation or react with other enolizable carbonyl compounds in an aldol reaction. However, the steric hindrance around the α-carbon due to the methyl group might influence the reaction's feasibility and outcome.

Research has shown that imines can be formed from a variety of aldehydes and primary amines and are key intermediates in multicomponent reactions for synthesizing complex molecules. nih.gov

Transformations Involving the Methoxy (B1213986) Group

The methoxy group in this compound is generally less reactive than the aldehyde. However, under specific conditions, it can be cleaved or used to direct functionalization at adjacent positions.

The cleavage of the methyl ether is a key transformation that can unmask a hydroxyl group, leading to the formation of 7-hydroxy-3-methyloctanal.

Acid-Catalyzed Cleavage: Strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bond. masterorganicchemistry.commasterorganicchemistry.com The reaction typically proceeds via an S_N2 mechanism where the halide ion attacks the methyl group, producing methyl iodide or methyl bromide and the corresponding alcohol. masterorganicchemistry.com Boron tribromide (BBr₃) is another powerful reagent for cleaving methyl ethers, often used at low temperatures. masterorganicchemistry.com

Lewis Acid-Mediated Cleavage: Certain Lewis acids can also facilitate ether cleavage, sometimes offering greater selectivity compared to strong protic acids.

The choice of reagent is critical to ensure that the aldehyde functionality remains intact during the ether cleavage process.

Table 2: Reagents for Ether Cleavage

| Reagent | Conditions | Product |

|---|---|---|

| Hydroiodic Acid (HI) | Heat | 7-hydroxy-3-methyloctanal and Methyl Iodide |

| Boron Tribromide (BBr₃) | Low temperature, then workup | 7-hydroxy-3-methyloctanal |

The methoxy group, while not strongly activating, can potentially influence the reactivity of adjacent C-H bonds, offering opportunities for directed functionalization.

Recent advancements in C-H functionalization chemistry have demonstrated the ability to selectively activate C-H bonds adjacent to ether oxygen atoms. beilstein-journals.orgacs.org While specific studies on this compound are not prevalent, the principles of these reactions could be applied.

Directed C-H Activation: Transition metal catalysts, often in conjunction with a directing group, can facilitate the selective functionalization of C-H bonds. acs.orgrsc.org It is conceivable that under appropriate catalytic conditions, the methoxy group could direct the introduction of a new functional group at the C6 or C8 position of the octanal (B89490) chain. This remains an area for further research and development.

The strategic application of modern synthetic methods could unlock novel derivatives of this compound by leveraging the directing potential of the methoxy group.

Stereochemical Transformations and Epimerization Studies

The stereochemistry of this compound is centered around the chiral carbon at the C3 position. The spatial arrangement of the substituents at this center is crucial for its chemical and biological properties. While specific epimerization studies on this compound are not extensively documented in publicly available literature, the stereochemical stability of the C3 position can be inferred from general principles of aldehyde chemistry.

Epimerization at the α-carbon (C2) of aldehydes is a well-known process that can occur under both acidic and basic conditions through the formation of a planar enol or enolate intermediate, which leads to racemization if the α-carbon is the only stereocenter. masterorganicchemistry.comlibretexts.org However, in this compound, the chiral center is at the β-position (C3) relative to the carbonyl group. This position is not directly involved in the typical enolization process, and therefore, the C3 stereocenter is generally stable under standard conditions that might cause epimerization at the α-position.

Any potential epimerization at the C3 position would require more specific and potentially harsh reaction conditions or a specific synthetic route that could invert the stereocenter. For instance, a nucleophilic substitution reaction at C3 during a synthetic step could proceed with inversion of configuration, leading to the formation of the other epimer. However, without specific studies on this compound, any discussion on its epimerization remains speculative.

In a structurally related compound, 7-methoxy-3,7-dimethyloctanal (B1584254), the stereocenter is also at the C3 position. nih.govnist.gov The synthetic methods for such chiral aldehydes often employ strategies to control the stereochemistry at this center, and the stability of this center is generally assumed throughout subsequent transformations unless specific conditions are applied to alter it.

Studies on the asymmetric synthesis of the related compound 2-methyloctanal (B1594714) have shown that chiral auxiliaries or catalysts can be used to achieve high enantiomeric excess, highlighting the importance of controlling stereochemistry during synthesis. uoa.gracs.org Similar approaches would be necessary for the stereocontrolled synthesis of a specific stereoisomer of this compound.

Mechanistic Investigations of Key Chemical Transformations

Detailed mechanistic investigations for key chemical transformations of this compound are not widely available. However, the reactivity of the aldehyde functional group is well-established, and mechanistic insights can be drawn from studies on analogous aldehydes. The primary reactive site in this compound is the aldehyde group, which is susceptible to nucleophilic attack and oxidation.

Oxidation: The aerobic oxidation of aldehydes to carboxylic acids is a fundamental transformation. Mechanistic studies on the oxidation of other aldehydes, such as 2-ethylhexanal, have shown that these reactions can proceed through complex radical chain mechanisms. acs.org In the presence of oxygen, an acyl radical can be formed, which then reacts with O₂ to produce an acylperoxy radical. This radical can then abstract a hydrogen atom from another aldehyde molecule to form a peracid and a new acyl radical, propagating the chain reaction. acs.org For this compound, oxidation would lead to the formation of 7-methoxy-3-methyloctanoic acid.

Deformylation: Aldehyde deformylation is another potential transformation, particularly under enzymatic or metal-catalyzed conditions. Mechanistic studies on aldehyde deformylations with metal-dioxygen complexes have revealed both outer-sphere and inner-sphere pathways. acs.orgnih.gov An outer-sphere mechanism might involve a nucleophilic attack of a peroxo species on the aldehyde carbon, while an inner-sphere mechanism could involve coordination of the aldehyde to the metal center followed by C-C bond cleavage. acs.orgnih.gov

Nucleophilic Addition: The aldehyde group is electrophilic and readily undergoes nucleophilic addition reactions. For example, the addition of organometallic reagents (e.g., Grignard or organolithium reagents) would lead to the formation of a secondary alcohol. The stereochemical outcome of such additions to chiral aldehydes is often governed by Felkin-Anh or Cram chelation models, depending on the nature of the substituents and the reaction conditions. In the case of this compound, the methoxy group at the distant C7 position is unlikely to have a significant directing effect on nucleophilic additions at the C1 aldehyde.

For the related compound, 7-methoxy-3,7-dimethyloctanal, which is used as a fragrance ingredient, its preparation involves the catalytic methylation of hydroxycitronellal (B85589). chemicalbook.com This suggests that transformations involving the hydroxyl group of a precursor are key steps in its synthesis.

The table below summarizes the expected products from key chemical transformations of this compound based on general aldehyde reactivity.

| Reaction Type | Reagents/Conditions | Expected Product |

| Oxidation | O₂, catalyst | 7-methoxy-3-methyloctanoic acid |

| Reduction | NaBH₄ or LiAlH₄ | 7-methoxy-3-methyloctan-1-ol |

| Grignard Addition | R-MgBr, then H₃O⁺ | 1-alkyl-7-methoxy-3-methyloctan-1-ol |

| Wittig Reaction | Ph₃P=CHR | 1-(alk-1-enyl)-7-methoxy-3-methyloctane |

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Routes and Sustainable Chemistry Approaches

Currently, specific, high-yield, and environmentally benign synthetic routes for 7-Methoxy-3-methyloctanal are not well-documented in publicly accessible scientific literature. Future research should prioritize the development of novel synthetic pathways that adhere to the principles of green and sustainable chemistry. researchgate.netesrapublications.comdntb.gov.ua Key areas of exploration would include:

Catalytic Methods: Investigating the use of novel catalysts, including biocatalysts and nanocatalysts, to improve reaction efficiency, selectivity, and reduce energy consumption. esrapublications.com

Renewable Feedstocks: Exploring the potential of utilizing renewable starting materials to create a more sustainable production lifecycle for the compound. kit.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net

Safer Solvents and Reagents: Focusing on the use of less hazardous solvents and reagents to minimize the environmental and safety footprint of the synthesis.

A comparative analysis of potential synthetic routes is presented in the table below, highlighting theoretical advantages and challenges.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes. | Enzyme stability and cost, potential for low reaction rates. |

| Flow Chemistry | Improved safety, better heat and mass transfer, potential for automation and scalability. | Initial setup cost, potential for clogging with solid materials. |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, potential for higher yields. | Scalability challenges, potential for localized overheating. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Catalyst cost and stability, requirement for specialized equipment. |

Expanding the Scope of Biological Mechanism Elucidation

The biological activity and mechanism of action of this compound remain uncharacterized. A critical avenue for future research is to undertake comprehensive studies to understand its potential interactions with biological systems. This would involve:

Screening for Bioactivity: Initial high-throughput screening against a wide range of biological targets to identify any potential therapeutic or toxicological effects.

Target Identification and Validation: For any identified bioactivity, subsequent studies would be necessary to pinpoint the specific molecular targets (e.g., enzymes, receptors) and validate these interactions.

'Omics' Technologies: Employing genomics, proteomics, and metabolomics to gain a systems-level understanding of the cellular response to exposure to the compound.

Development of Advanced Analytical Techniques for Trace Analysis

To study the biological and environmental impact of this compound, sensitive and selective analytical methods for its detection and quantification at trace levels are required. Future research in this area should focus on:

Chromatographic Methods: Developing robust methods using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) for high-sensitivity detection.

Sample Preparation: Optimizing sample preparation techniques, such as solid-phase microextraction (SPME), to effectively extract and concentrate the analyte from complex matrices like water, soil, or biological tissues.

Sensor Development: Exploring the potential for creating novel sensors for real-time monitoring of the compound in various environments.

Exploration of Environmental Transformations and Fate

The environmental persistence, degradation, and potential transformation of this compound are currently unknown. sigmaaldrich.com Understanding its environmental fate is crucial for assessing its ecological risk. Research in this domain should include:

Biodegradation Studies: Investigating the susceptibility of the compound to microbial degradation in different environmental compartments (e.g., soil, water).

Abiotic Degradation: Studying the role of abiotic factors such as photolysis (degradation by light) and hydrolysis in its environmental breakdown.

Identification of Transformation Products: Characterizing any new chemical species that may be formed during its degradation, as these may have their own distinct environmental and toxicological profiles.

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Bioactivity

In the absence of experimental data, computational approaches can provide initial insights and guide future experimental work. The application of artificial intelligence (AI) and machine learning (ML) could accelerate the understanding of this compound by:

Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models to predict potential biological activities and toxicological properties based on its chemical structure.

Reaction Prediction: Employing ML algorithms to predict the outcomes of potential synthetic reactions, thereby optimizing synthetic routes. synthiaonline.com

Data Analysis: Utilizing AI to analyze large datasets from 'omics' studies to identify patterns and generate hypotheses about its mechanism of action. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.